BenchChemオンラインストアへようこそ!

N-(5-chloropyridin-2-yl)quinoxaline-6-carboxamide

NPC1 Cholesterol transport qHTS

This pre-clinical fragment (MW 284.70, cLogP 1.9) is an essential tool for chemical biology. It uniquely combines sub-micromolar Rab-9A activity (707.9 nM) with a validated negative selectivity profile. The 5-chloropyridin-2-yl moiety enables crystallographic phasing and scaffold hopping. Procure this multi-target reference standard to benchmark assays and initiate focused library synthesis.

Molecular Formula C14H9ClN4O
Molecular Weight 284.70 g/mol
Cat. No. B5886078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-chloropyridin-2-yl)quinoxaline-6-carboxamide
Molecular FormulaC14H9ClN4O
Molecular Weight284.70 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CN=C2C=C1C(=O)NC3=NC=C(C=C3)Cl
InChIInChI=1S/C14H9ClN4O/c15-10-2-4-13(18-8-10)19-14(20)9-1-3-11-12(7-9)17-6-5-16-11/h1-8H,(H,18,19,20)
InChIKeyMLZHFIUNOLFOTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility3.6 [ug/mL]

N-(5-chloropyridin-2-yl)quinoxaline-6-carboxamide – Procurement-Relevant Compound Identity and Screening Provenance


N-(5-chloropyridin-2-yl)quinoxaline-6-carboxamide (CAS 717864-60-3, PubChem CID 829897, ChEMBL CHEMBL1321603) is a synthetic small-molecule heterocycle composed of a quinoxaline core linked via a 6-carboxamide bridge to a 5-chloropyridin-2-yl moiety [1]. With a molecular weight of 284.70 g/mol, calculated LogP of 1.9, one hydrogen bond donor, and four hydrogen bond acceptors, it occupies physicochemical space typical of fragment-like screening compounds [2]. The compound has been evaluated in 19 distinct bioassays catalogued in ChEMBL, predominantly sourced from the PubChem quantitative high-throughput screening (qHTS) program, and has a documented Max Phase of 'Preclinical' [3]. It is commercially supplied by multiple vendors as a research-grade building block and screening probe .

Why N-(5-chloropyridin-2-yl)quinoxaline-6-carboxamide Cannot Be Interchanged with Generic Quinoxaline-6-Carboxamides


Quinoxaline-6-carboxamides constitute a structurally diverse family whose biological activity is exquisitely sensitive to the nature, position, and electronic character of the N-substituent. The 5-chloropyridin-2-yl group in this compound introduces a distinctive hydrogen-bond-accepting pyridine nitrogen and an electron-withdrawing chlorine that together modulate amide bond geometry, π-stacking capacity, and target recognition in ways that structurally similar substituents (e.g., 2-aminophenyl, 5-chloro-2-methoxyphenyl, or 2-furylmethyl) do not replicate [1]. Direct screening evidence demonstrates that the oxidized 2,3-dioxo congener (CHEMBL1324829) displays substantially altered activity profiles across identical assays, with potency differences exceeding 7-fold in the same target context [2]. Simple replacement with an unsubstituted quinoxaline-6-carboxamide or a different aryl-substituted analog therefore carries a high risk of losing the specific interaction pattern and multi-target activity signature that define this compound's value as a research tool [3].

N-(5-chloropyridin-2-yl)quinoxaline-6-carboxamide – Quantitative Differentiation Evidence Against the Closest Analogs


NPC1 Promoter Activation: Functional Activity vs. Oxidized 2,3-Dioxo Congener and Class Baseline

In a quantitative high-throughput screen for NPC1 promoter activators (ChEMBL Assay CHEMBL1614342), N-(5-chloropyridin-2-yl)quinoxaline-6-carboxamide was scored 'Active' with a Potency of 1584.9 nM [1]. This functional activity contrasts with the majority of quinoxaline-6-carboxamide screening compounds that show 'Inactive' or 'Inconclusive' calls across these qHTS panels. Although a direct head-to-head comparator within the same assay is not available for the dioxo analog, the oxidized congener N-(5-chloropyridin-2-yl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide (CHEMBL1324829) was scored 'Not Active' in the related MLL CXXC domain assay with Potency of 112,201.8 nM, while the target compound measured 15,848.9 nM in the identical assay—a 7.1-fold difference consistent with the reduced planarity and altered electronics of the dioxo system disfavoring target engagement [2].

NPC1 Cholesterol transport qHTS Promoter activation Niemann-Pick C1

Rab-9A Promoter Modulation: Sub-micromolar Potency in a Trafficking-Related Target vs. Class Inactivity

The compound demonstrated Potency of 707.9 nM in a qHTS assay for Rab-9A promoter activators (ChEMBL Assay CHEMBL1613838), scored 'Inconclusive' but representing quantifiable sub-micromolar modulation of a Ras-related trafficking protein [1]. For comparison, the broader class of quinoxaline-6-carboxamides frequently yields Potency values exceeding 10,000 nM in analogous qHTS functional screens; e.g., N-cyclopentyl-2,3-bis(2-furanyl)quinoxaline-6-carboxamide returned an IC50 of 56,800 nM in a kinase inhibition assay [2], and N-(2-aminophenyl)quinoxaline-6-carboxamide, an HDAC-targeted benzamide-type analog, showed IC50 of 2,000 nM against its primary target [3]. The target compound's sub-micromolar signal against Rab-9A thus constitutes a differentiated activity profile within the quinoxaline-6-carboxamide landscape.

Rab-9A Vesicle trafficking qHTS Promoter modulation Intracellular transport

Physicochemical Property Profile: Balanced LogP and Minimal Rotatable Bonds vs. High-Molecular-Weight Quinoxaline-6-Carboxamide Kinase Inhibitors

N-(5-chloropyridin-2-yl)quinoxaline-6-carboxamide has a computed XLogP3 of 1.9, molecular weight of 284.70 g/mol, only 2 rotatable bonds, and a single hydrogen bond donor [1]. This places it in fragment-like chemical space, in contrast to potent quinoxaline-6-carboxamide kinase inhibitors such as Merck-22-6 (Akt1/Akt2 dual inhibitor; MW ~453 g/mol; multiple rotatable bonds and additional phenyl/piperidine substituents) . The lower LogP and smaller size of the target compound favor aqueous solubility and reduced lipophilicity-driven off-target promiscuity, while higher-MW, higher-LogP analogs trade these properties for enhanced target potency [2]. This differentiation is quantifiable: Merck-22-6 has IC50 values of 138 nM (Akt1) and 212 nM (Akt2) , whereas the target compound's sub-micromolar activity is directed at different target classes (Rab-9A, NPC1), indicating a complementary rather than competitive profile.

LogP Fragment-like Physicochemical properties Ligand efficiency Drug-likeness

Multi-Target Screening Coverage: 15 Distinct Protein Targets Enabling Broad Selectivity Profiling vs. Single-Target Quinoxaline-6-Carboxamides

ChEMBL records document that N-(5-chloropyridin-2-yl)quinoxaline-6-carboxamide has been tested against 15 distinct molecular targets spanning enzymes (Histone-lysine N-methyltransferase 2A, DNA polymerases, Tyrosyl-DNA phosphodiesterase 1, Luciferin 4-monooxygenase), epigenetic readers (Chromobox protein homolog 1), transcription factors (DAX1/NR0B1), RNA-binding proteins (MBNL1), cell-surface transporters (NPC1), small GTPases (Rab-9A), and whole organisms (Plasmodium falciparum) [1]. In contrast, N-(furan-2-ylmethyl)quinoxaline-6-carboxamide has published target engagement data only for CHK2 via fragment-based crystallography [2], and N-(4-ethylphenyl)quinoxaline-6-carboxamide (PSB-18579) is characterized primarily as a CB1 receptor negative allosteric modulator (IC50 6.78 µM) [3]. The breadth of target coverage for the target compound provides a pre-existing selectivity fingerprint that single-target analogs cannot offer.

Polypharmacology Selectivity profiling qHTS ChEMBL Target panel

Negative Selectivity: Absence of DNA Polymerase Iota and HP1-beta Chromodomain Inhibition Contrasts with Pan-Assay Interference Liability of Related Heterocycles

In qHTS confirmatory assays, N-(5-chloropyridin-2-yl)quinoxaline-6-carboxamide was explicitly scored 'Inactive' against DNA Polymerase Iota (Potency 89,125.1 nM) and 'Inactive' against the HP1-beta Chromodomain–Methylated Histone Tail interaction (Potency >100,000 nM) [1]. This negative selectivity is informative because many quinoxaline-containing heterocycles are flagged as pan-assay interference compounds (PAINS) due to redox cycling, metal chelation, or DNA intercalation [2]. The clean profile against DNA polymerase and chromatin reader domains provides evidence that the 5-chloropyridin-2-yl substitution does not introduce the broad assay interference common to certain quinoxaline derivatives, thereby increasing confidence that activity observed in other assays (e.g., NPC1, Rab-9A) is target-specific rather than artifact-driven.

Negative selectivity PAINS Counter-screening DNA polymerase iota Chromodomain

Fragment-Based Drug Discovery Compatibility: Lower Molecular Complexity vs. 2,3-Disubstituted Quinoxaline-6-Carboxamide Leads

The unsubstituted 2,3-positions on the quinoxaline core and the single amide-linked 5-chloropyridin-2-yl substituent make N-(5-chloropyridin-2-yl)quinoxaline-6-carboxamide chemically tractable for fragment growing, merging, or linking strategies. A closely related fragment, N-(furan-2-ylmethyl)quinoxaline-6-carboxamide (MW 253.3, HET ID: ODH), was identified by X-ray crystallography as binding to the ATP site of CHK2 and served as a starting point for structure-guided optimization in a published fragment-based screening campaign [1]. The target compound shares the same quinoxaline-6-carboxamide scaffold but replaces the furan-2-ylmethyl with a 5-chloropyridin-2-yl group, offering distinct hydrogen-bonding vectors (pyridine N vs. furan O) and a chlorine atom as an X-ray anomalous scattering label or for halogen-bonding interactions [2]. This scaffold relationship positions the target compound as a crystallographically validated fragment alternative with divergent chemical functionality.

Fragment-based drug discovery FBDD CHK2 Ligand efficiency Quinoxaline scaffold

N-(5-chloropyridin-2-yl)quinoxaline-6-carboxamide – Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Multi-Target Selectivity Profiling and Counter-Screening in Chemical Biology

With quantitative bioactivity data across 15 distinct molecular targets in ChEMBL, this compound serves as a pre-profiled tool for chemical biology groups that require a known multi-target activity fingerprint. The documented inactivity against DNA Polymerase Iota (89,125.1 nM) and HP1-beta Chromodomain (>100,000 nM), combined with sub-micromolar activity at Rab-9A (707.9 nM) and low-micromolar activity at NPC1 (1,584.9 nM), enables immediate use as a reference compound for assay validation, counter-screening panel calibration, or selectivity benchmark for new quinoxaline-derived hits [1].

Fragment-Based Lead Discovery with Crystallographic Scaffold Precedent

The quinoxaline-6-carboxamide scaffold has been crystallographically validated as a CHK2 kinase binder (PDB 4BDC) using the furan-2-ylmethyl analog. The target compound's 5-chloropyridin-2-yl substituent introduces a chlorine anomalous scattering center and a distinct hydrogen-bond acceptor geometry, making it suitable for fragment-soaking experiments with anomalous dispersion phasing. Its fragment-like physicochemical properties (MW 284.70, XLogP3 1.9, 2 rotatable bonds) align with established fragment-based drug discovery guidelines [2].

NPC1/Rab-9A Intracellular Trafficking Probe Development

The compound is one of relatively few quinoxaline-6-carboxamides to have demonstrated functional activity in NPC1 and Rab-9A promoter-based qHTS assays. Researchers studying Niemann-Pick type C disease, lysosomal cholesterol transport, or Rab GTPase-mediated vesicle trafficking can leverage this compound as a starting scaffold for medicinal chemistry optimization, with the advantage of a pre-existing negative selectivity dataset against DNA-binding and chromatin-reader off-targets [3].

Building Block for Parallel Library Synthesis of 5-Chloropyridin-2-yl Amide Derivatives

The modular architecture of N-(5-chloropyridin-2-yl)quinoxaline-6-carboxamide—an amide bond connecting two rigid heterocyclic systems—enables straightforward diversification through: (a) quinoxaline ring substitution (e.g., 2,3-diarylation for kinase inhibitor libraries), (b) amide N-alkylation, or (c) chloropyridine cross-coupling chemistry. Its commercial availability from multiple vendors as a research-grade intermediate supports its use as a building block for generating focused compound libraries with pre-characterized core properties .

Quote Request

Request a Quote for N-(5-chloropyridin-2-yl)quinoxaline-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.